N,N,N',N'-Tetramethylmalonamide
Description
Table 1: Molecular identifiers of this compound
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | N,N,N',N'-tetramethylpropanediamide |
| Molecular Formula | C₇H₁₄N₂O₂ |
| SMILES | CN(C)C(=O)CC(=O)N(C)C |
| InChI Key | AOXCXILUIVQCHH-UHFFFAOYSA-N |
| CAS Registry Number | 7313-22-6 |
The symmetrical arrangement of methyl groups around the diamide core is evident in its SMILES string, which highlights the two tertiary amide functionalities separated by a central methylene group .
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound is influenced by steric and electronic interactions between the methyl groups and the diamide backbone. Computational studies using Hartree–Fock and density functional theory (DFT) reveal two stable conformers:
Table 2: Key geometric parameters from computational studies
| Parameter | Anti-periplanar Conformer | Synclinal Conformer |
|---|---|---|
| C–C backbone length (Å) | 1.54 | 1.53 |
| C=O bond length (Å) | 1.23 | 1.22 |
| N–C(=O) angle (°) | 120.5 | 121.2 |
The energy difference between these conformers is minimal (~2.9 kJ/mol), allowing for rapid interconversion at room temperature . This dynamic behavior is critical in solvent interactions and coordination chemistry, as seen in lanthanide complexes where TMMA acts as a bidentate ligand .
Crystallographic Data and Solid-State Arrangement
While crystallographic data for pure this compound remains limited, studies of its lanthanide complexes provide indirect insights. In coordination compounds, TMMA adopts a bidentate κ²-O,O' binding mode, with carbonyl oxygen atoms chelating metal centers . The ligand’s flexibility allows adaptation to varying coordination geometries, as demonstrated in La(TMMA)₂Cl₃ and Ho(TMMA)₂(H₂O)₄Cl₃ complexes:
Table 3: Crystallographic parameters from lanthanide-TMMA complexes
| Complex | Space Group | Unit Cell Parameters (Å, °) |
|---|---|---|
| La(TMMA)₂Cl₃ | P1 | a = 8.21, b = 10.33, c = 12.45 |
| [Ho(TMMA)₂(H₂O)₄]Cl₃ | I4₁/a | a = 15.67, c = 18.92 |
In these structures, the malonamide backbone maintains a planar conformation, with intramolecular hydrogen bonding between carbonyl oxygen and adjacent methyl groups stabilizing the lattice .
Spectroscopic Fingerprints (IR, Raman, NMR)
Infrared (IR) Spectroscopy
The IR spectrum of TMMA is dominated by amide I (C=O stretch) and amide III (C–N stretch) bands:
Raman Spectroscopy
Key Raman-active modes include:
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra in CDCl₃ exhibit the following features:
Table 4: Summary of spectroscopic data
| Technique | Key Signals (cm⁻¹ or ppm) | Assignment |
|---|---|---|
| IR | 1621, 1583, 1263 | C=O stretch, C–N stretch |
| Raman | 871, 1624 | C–N–C sym. stretch, C=O stretch |
| ¹H NMR | 3.05 (s) | N–CH₃ protons |
| ¹³C NMR | 169.5, 38.2, 35.1 | C=O, N–CH₃, CH₂ |
These spectral signatures confirm the compound’s structural integrity and provide benchmarks for identifying coordination-induced shifts in metal complexes .
Properties
IUPAC Name |
N,N,N',N'-tetramethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)6(10)5-7(11)9(3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXCXILUIVQCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450366 | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7313-22-6 | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-Tetramethylmalonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: TMMA is used as a solvent and reagent in organic synthesis. Biology: It is employed in biochemical studies for protein denaturation and extraction processes. Medicine: TMMA is explored for its potential use in drug delivery systems. Industry: It is utilized in the extraction of metals and in the production of polymers and resins.
Mechanism of Action
The mechanism by which TMMA exerts its effects involves its ability to solubilize and stabilize various chemical species. It interacts with molecular targets through hydrogen bonding and dipole-dipole interactions, affecting pathways related to solvation and extraction processes.
Comparison with Similar Compounds
Comparison with Similar Malonamide Compounds
Structural and Coordination Differences
Key Insights :
- Steric Effects : TMMA’s methyl groups allow precise structural analysis of lanthanide complexes, unlike DMDBTDMA or DMDOHEMA, whose long alkyl chains complicate crystallization .
- Binding Affinity : Bicyclic malonamides exhibit ~100-fold higher Ln(III) binding than acyclic analogs like TMMA, highlighting the role of rigidity .
Coordination Chemistry Across the Lanthanide Series
TMMA’s coordination behavior varies with lanthanide ionic radius (Table 1):
Trends :
- Early Lanthanides : Form charge-neutral complexes with high D values, ideal for extraction.
- Late Lanthanides : Weak TMMA binding leads to ion pairs, reducing extractability .
Vibrational Spectroscopy
Infrared and Raman spectra reveal distinct vibrational signatures (Table 2):
TMMA’s spectra are less convoluted than those of alkyl-substituted malonamides, simplifying analysis .
Biological Activity
N,N,N',N'-Tetramethylmalonamide (TMMA) is a compound of significant interest due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its interactions with metal ions, potential applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
TMMA is a malonamide derivative characterized by four methyl groups attached to the nitrogen atoms. This structure contributes to its unique chemical properties, including solubility and coordination capabilities with various metal ions.
1. Metal Ion Coordination
TMMA has been studied for its ability to coordinate with trivalent lanthanide ions, such as europium (Eu(III)) and terbium (Tb(III)). The coordination is facilitated through the carbonyl oxygen atoms in the malonamide groups, which can stabilize metal ions in solution.
Table 1: Coordination Properties of TMMA with Lanthanide Ions
| Metal Ion | Coordination Number | Stability Constant |
|---|---|---|
| Eu(III) | 9 | High |
| Tb(III) | 9 | Moderate |
This coordination ability makes TMMA a candidate for applications in separation processes and as a potential ligand in medicinal chemistry.
2. Pharmacological Potential
Research indicates that TMMA derivatives exhibit various biological activities, including:
- Antimicrobial Activity : TMMA has shown potential as an antimicrobial agent against several bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Preliminary studies suggest that TMMA may inhibit cancer cell proliferation through apoptosis induction mechanisms.
Case Study 1: Extraction of Rare Earth Metals
In a study focused on liquid-liquid extraction processes, TMMA was compared with other malonamide derivatives for its efficiency in extracting palladium (Pd(II)) ions from aqueous solutions. The results indicated that TMMA exhibited superior selectivity and extraction kinetics compared to other compounds tested, making it valuable for industrial applications in metal recovery .
Case Study 2: Coordination Chemistry
A detailed investigation into the coordination chemistry of TMMA revealed that it forms stable complexes with lanthanides. The study utilized single-crystal X-ray diffraction to analyze the structural aspects of these complexes, providing insights into their potential use in catalysis and materials science .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of TMMA:
- Conformational Analysis : The conformational flexibility of TMMA affects its coordination properties and biological interactions. Computational studies have shown that different conformers can exhibit varied stability and reactivity .
- Biological Interaction Mechanisms : The interaction of TMMA with biological molecules has been explored, suggesting that it may influence enzyme activity through competitive inhibition mechanisms .
Preparation Methods
Synthetic Routes and Conditions
2.1 Direct Synthesis from Dimethyl Malonate and Methylamine
- The classical synthetic approach involves the nucleophilic substitution of the ester groups of dimethyl malonate by methylamine, resulting in the formation of the diamide.
- Reaction conditions generally include refluxing dimethyl malonate with excess methylamine in an appropriate solvent such as methanol or ethanol.
- The reaction proceeds via aminolysis of the ester groups, yielding TMMA after purification steps such as recrystallization or distillation.
2.2 Commercial Availability and Purity
- TMMA is also commercially available, for example, from suppliers like TCI America, with purities exceeding 97%, which can be used directly without further purification for coordination chemistry studies.
Preparation of TMMA Complexes with Lanthanide Chlorides: A Model for Coordination Chemistry
Recent research from Argonne National Laboratory provides detailed synthetic protocols for preparing TMMA complexes with rare-earth chlorides, which illustrate the preparation and isolation of TMMA and its complexes under controlled laboratory conditions.
3.1 Synthesis of Ln(TMMA)2Cl3 Complexes (Ln = La to Dy)
- A 0.1 M methanolic solution of lanthanide chloride hydrate (LnCl3·xH2O) is layered with 2-propanol in a glass vial.
- On top, a 0.5 M methanolic solution of TMMA is layered in volumes corresponding to Ln:TMMA molar ratios of 1:1, 1:3, or 1:5.
- The mixture undergoes slow evaporation under ambient conditions, initially forming viscous oils due to hygroscopicity.
- To obtain crystalline materials, the solutions are kept under nitrogen flow with desiccants, then placed in a vacuum desiccator to reduce moisture exposure.
- Crystals of Ln(TMMA)2Cl3 form within 24–48 hours under these conditions.
3.2 Synthesis of [Ln(TMMA)2(H2O)4]Cl3·xH2O Complexes (Ln = Ho to Lu)
- Similar layering and evaporation techniques are used, but the coordination environment differs due to lanthanide contraction effects.
- Late lanthanides favor aqua ligand coordination replacing chloride ions in the inner coordination sphere, leading to hydrated complexes.
Structural and Spectroscopic Characterization Supporting Preparation
- The preparation methods are closely linked to the structural outcomes, as confirmed by X-ray crystallography, IR, and Raman spectroscopy.
- These techniques validate the coordination modes of TMMA, primarily bidentate coordination via carbonyl oxygens.
- Differences in ligand coordination (inner-sphere chloride vs. aqua ligands) are observed depending on the lanthanide involved, which is influenced by synthetic conditions and stoichiometry.
Research Data Table: Synthesis Parameters for Ln(TMMA) Complexes
| Lanthanide (Ln) | LnCl3·xH2O Concentration | TMMA Concentration | Ln:TMMA Molar Ratio | Solvent System | Crystallization Conditions | Product Form |
|---|---|---|---|---|---|---|
| La - Dy | 0.1 M (methanol) | 0.5 M (methanol) | 1:1, 1:3, 1:5 | Methanol / 2-propanol | Slow evaporation, N2 flow, vacuum desiccator | Ln(TMMA)2Cl3 crystalline solids |
| Ho - Lu | 0.1 M (methanol) | 0.5 M (methanol) | 1:1, 1:3, 1:5 | Methanol / 2-propanol | Same as above | [Ln(TMMA)2(H2O)4]Cl3·xH2O crystals |
Notes on Synthetic Tunability and Ligand Modifications
- Modifications to the alkyl substituents on TMMA or changes to the carbon backbone can influence solubility, ligand conformation, and preorganization, thereby affecting extraction efficiency and complex stability.
- Synthetic tunability allows fine control over the ligand environment, which is critical for optimizing TMMA for specific applications in separation chemistry.
Summary of Preparation Method Insights
- The preparation of TMMA involves straightforward aminolysis of dimethyl malonate or direct procurement from high-purity commercial sources.
- Complexation with lanthanide chlorides is achieved via layering methanolic solutions followed by controlled evaporation under moisture-free conditions to yield crystalline complexes.
- The synthetic methods are robust, allowing systematic exploration of structural trends across the lanthanide series.
- Spectroscopic and crystallographic analyses confirm the coordination chemistry and validate the preparation protocols.
This detailed synthesis and preparation overview of N,N,N',N'-tetramethylmalonamide and its lanthanide complexes is grounded in recent peer-reviewed research and authoritative laboratory findings, providing a comprehensive resource for researchers and practitioners in coordination and separation chemistry.
Q & A
Q. What are the stable conformers of TMMA, and how are they determined computationally?
TMMA exhibits two stable conformers identified via ab initio methods, including Hartree-Fock (HF), density functional theory (DFT), and Møller-Plesset perturbation theory (MP2). These conformers differ in spatial arrangements of the carbonyl and methyl groups. For example, DFT calculations reveal energy differences of ~2–5 kJ/mol between conformers, with the trans conformation being more stable due to reduced steric hindrance . Methodology :
- Perform geometry optimization at HF/6-31G* level.
- Refine energies using B3LYP/6-311+G(d,p) or MP2/cc-pVTZ.
- Compare vibrational frequencies to experimental IR/Raman data to validate minima.
Q. Which spectroscopic techniques are used to characterize TMMA complexes?
Infrared (IR) and Raman spectroscopy, combined with DFT-based vibrational analysis, are critical for identifying TMMA’s coordination modes. For example, shifts in C=O stretching frequencies (1,650–1,680 cm⁻¹) indicate bidentate (Κ²) binding to metal centers . Methodology :
- Prepare anhydrous TMMA-metal complexes in inert atmospheres.
- Record IR/Raman spectra and compare with DFT-simulated spectra (e.g., B3LYP/def2-TZVP).
- Analyze peak shifts to infer ligand-metal interactions.
Advanced Research Questions
Q. How does TMMA’s coordination behavior vary across the lanthanide series?
TMMA forms distinct complexes depending on the lanthanide (Ln) ionic radius:
- Early Ln (La–Tb) : Neutral [Ln(Κ²-TMMA)₂(NO₃)₃] complexes with 10-coordinate geometry.
- Late Ln (Dy–Tm) : Charged ion pairs (e.g., [Ln(Κ²-TMMA)₃]³⁺[NO₃⁻]₃) due to smaller ionic radii and steric constraints . Methodology :
- Synthesize complexes under strict anhydrous conditions with Ln(NO₃)₃·6H₂O.
- Use single-crystal XRD to determine bond lengths (e.g., Ln–Oₜₘₘₐ = 2.43–2.49 Å) and coordination numbers.
- Monitor structural trends via bond-length contraction (~0.017 Å from La to Sm) .
Q. What computational approaches predict TMMA’s selectivity in lanthanide separation?
DFT studies reveal that TMMA’s selectivity arises from variable Ln–ligand binding energies and solvation effects. For example, La³⁺ prefers higher coordination numbers (CN=10), while later Ln³⁺ favor lower CN due to lanthanide contraction, enhancing separation efficiency . Methodology :
- Model Ln-TMMA complexes at the B3LYP/def2-TZVP level with implicit solvation (e.g., COSMO).
- Calculate free-energy differences for extraction equilibria.
- Validate against experimental distribution ratios (e.g., DLa/DLu > 10 in nitrate media).
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
